Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

CB2 receptor functional selectivity antagonist/inverse agonist

Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 894851-71-9) is a brominated heterocyclic building block belonging to the 1,8-naphthyridin-2(1H)-one-3-carboxylate class. It serves as the direct synthetic precursor to a series of potent and selective cannabinoid CB2 receptor ligands, where the 6-bromo substituent acts as both a functional pharmacology switch and a synthetic diversification handle.

Molecular Formula C11H9BrN2O3
Molecular Weight 297.1 g/mol
CAS No. 894851-71-9
Cat. No. B1393632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
CAS894851-71-9
Molecular FormulaC11H9BrN2O3
Molecular Weight297.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=CN=C2NC1=O)Br
InChIInChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15)
InChIKeyVFLMNZXDIAFVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 894851-71-9): A Critical Synthetic Intermediate for CB2 Receptor Modulator Procurement


Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 894851-71-9) is a brominated heterocyclic building block belonging to the 1,8-naphthyridin-2(1H)-one-3-carboxylate class. It serves as the direct synthetic precursor to a series of potent and selective cannabinoid CB2 receptor ligands, where the 6-bromo substituent acts as both a functional pharmacology switch and a synthetic diversification handle [1]. The compound, designated as intermediate 32 in the primary research literature, is essential for introducing the critical C-6 bromine atom that determines the antagonist/inverse agonist profile of downstream carboxamide derivatives, distinguishing it from non-halogenated or differently substituted analogs [1].

Procurement Risk: Why Unsubstituted or Differently Halogenated 1,8-Naphthyridine Analogs Cannot Substitute for the 6-Bromo Intermediate in CB2 Antagonist Synthesis


Simple substitution of the 6-bromo intermediate with the corresponding 6-H, 6-Cl, or 6-alkyl analogs during procurement will irreversibly alter the functional pharmacology of the final CB2 receptor ligands. The 6-bromo substituent is not a passive placeholder; it is the structural determinant of a documented agonist-to-antagonist/inverse agonist functional switch [1]. Unsubstituted (6-H) compounds produce CB2 agonists, whereas the 6-bromo derivatives derived from this intermediate yield antagonists/inverse agonists [1]. This binary functional outcome means that using a non-brominated precursor would result in a diametrically opposed pharmacological profile, rendering the synthesized compound ineffective for applications requiring CB2 blockade. Furthermore, the bromine atom serves as a critical synthetic handle for downstream Suzuki cross-coupling diversification; substituting with a less reactive 6-chloro analog would reduce coupling efficiency and limit the scope of accessible derivatives [1].

Quantitative Differentiation Evidence for Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate vs. Closest Analogs


Functional Pharmacology Switch: 6-Bromo Confers CB2 Antagonist/Inverse Agonist Activity vs. Agonist Activity of 6-Unsubstituted Analogs

In a direct head-to-head functional assay comparison within the same study, 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives bearing a 6-bromo substituent (derived from this ethyl ester intermediate) function as CB2 receptor antagonists/inverse agonists, whereas the corresponding 6-unsubstituted (6-H) compounds function as agonists. This functional switch is explicitly attributed to the presence of the bromine atom at position C-6 [1]. Compounds 17 and 18 (6-Br) showed a reduction of basal β-arrestin recruitment in U2OS cells co-expressing CB2R and β-arr2/GFP, indicating inverse agonism/antagonism. In contrast, compounds A1, A2, 5, and 14 (6-H) all acted as agonists with EC50 values of 17.6–29.6 nM [1]. Compound 18 (6-Br, morpholinoethyl) was further confirmed as an antagonist in a forskolin-stimulated cAMP assay with an IC50 of 59.6 nM against WIN-55,212-2-stimulated CB2R [1].

CB2 receptor functional selectivity antagonist/inverse agonist cannabinoid

CB2 Binding Affinity Enhancement: 6-Bromo Derivative Achieves Sub-Nanomolar Ki vs. Low Nanomolar Ki of Unsubstituted Analogs

In competitive radioligand displacement assays against human CB2R using [³H]CP-55,940, the 6-bromo-substituted carboxamide 17 (derived from this ethyl ester intermediate) exhibited a CB2 Ki of 0.18 ± 0.002 nM, representing an approximately 5-fold improvement in binding affinity compared to its direct 6-unsubstituted analog A2 (p-fluorobenzyl, Ki = 0.90 nM) and an approximately 10-fold improvement over A1 (morpholinoethyl, Ki = 1.90 nM) [1]. The 6-bromo compound 18 (morpholinoethyl) showed a CB2 Ki of 1.26 ± 0.04 nM, maintaining comparable affinity to A1 while switching functional pharmacology. Selectivity versus CB1R was also substantial: 17 displayed a Ki(CB1)/Ki(CB2) ratio of 534, whereas A2 had a ratio of 222 [1].

CB2 receptor binding affinity radioligand displacement selectivity

Synthetic Diversification Capability: 6-Bromo as a Suzuki Cross-Coupling Handle vs. Inert 6-H or 6-Alkyl Analogs

The 6-bromo substituent on the naphthyridine core serves as an essential synthetic handle for palladium-catalyzed Suzuki cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups at position C-6. In the landmark study, 6-bromo derivatives 17 and 18 were subjected to Suzuki coupling with arylboronic acids (including p-methoxyphenylboronic acid, 2-thienylboronic acid, p-fluorophenylboronic acid, and 2-furylboronic acid) using Pd(PPh₃)₄ as catalyst to generate compounds 19–26 [1]. This diversification is impossible with 6-H analogs, which lack a leaving group for cross-coupling, and is significantly less efficient with 6-Cl analogs due to the inherently lower reactivity of aryl chlorides in oxidative addition. The 6-iodo analog (CAS 1330583-61-3) offers comparable coupling reactivity but is typically more expensive and less shelf-stable, making the 6-bromo intermediate the optimal balance of reactivity, cost, and availability [1].

Suzuki coupling C–C bond formation medicinal chemistry diversification aryl bromide reactivity

Structural Mechanism of Functional Selectivity: 6-Bromo Sterically Blocks the CB2 Receptor Toggle Switch W6.48, a Property Absent in Smaller or Absent Substituents

Molecular docking studies revealed that the large bromo substituent at position C-6 of the naphthyridine scaffold sterically blocks the conformational transition of the toggle switch residue W6.48(258) from χ1 g+ to trans, which is required for CB2 receptor activation [1]. This physical blockade is the molecular mechanism underlying the antagonist/inverse agonist functional activity of 6-bromo derivatives. In contrast, agonists such as A1, A2, 5, and 14 lack a C-6 substituent capable of blocking this toggle switch, allowing the receptor to transition to the active state [1]. Smaller halogen substituents at C-6 (e.g., fluorine) would not provide sufficient steric bulk to block the toggle switch (class-level inference based on van der Waals radii: Br = 1.85 Å vs. F = 1.47 Å vs. H = 1.20 Å).

molecular docking toggle switch GPCR activation mechanism structure-based design

Optimal Application Scenarios for Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Based on Quantified Differentiation Evidence


Synthesis of CB2 Receptor Antagonists and Inverse Agonists for Immuno-Oncology and Neuroinflammation Programs

This compound is the optimal starting material for medicinal chemistry programs requiring CB2 receptor antagonists or inverse agonists. The 6-bromo substituent provides the essential steric bulk to block the W6.48 toggle switch, conferring antagonist/inverse agonist functional activity (IC50 = 59.6 nM for compound 18 in cAMP assay) [1]. The ethyl ester at position 3 can be directly converted to the 4-methylcyclohexyl carboxamide pharmacophore via aminolysis, and the 6-bromo handle enables late-stage Suzuki diversification to optimize pharmacokinetic properties [1]. Applications include immuno-oncology (CB2 blockade in tumor microenvironment), neuroinflammatory conditions (multiple sclerosis, Parkinson's disease), and inflammatory pain, where CB2 antagonism has demonstrated therapeutic relevance [1].

Structure–Activity Relationship (SAR) Exploration at the C-6 Position via Suzuki Cross-Coupling

The 6-bromo substituent enables palladium-catalyzed Suzuki coupling with a diverse range of aryl and heteroaryl boronic acids, as demonstrated by the successful synthesis of compounds 19–26 [1]. This allows medicinal chemistry teams to explore C-6 SAR without de novo scaffold synthesis. The ethyl ester at position 3 can be preserved during cross-coupling, enabling subsequent parallel derivatization at the 3-position. This two-directional diversification strategy is uniquely enabled by the orthogonal reactivity of the C-6 aryl bromide and the C-3 ethyl ester [1].

Chemical Biology Tool Compound Development for CB2 Receptor Signaling Pathway Deconvolution

The binary functional switch conferred by the 6-bromo substituent—converting CB2 agonists (6-H analogs with EC50 values of 17.6–29.6 nM) into antagonists/inverse agonists—makes this intermediate invaluable for developing matched molecular pairs for chemical biology studies [1]. By using the same naphthyridine scaffold with and without the 6-bromo substituent, researchers can generate tool compounds that differ only in functional pharmacology (agonist vs. antagonist) while maintaining similar physicochemical properties, enabling rigorous dissection of CB2 receptor signaling pathways in cellular and in vivo models [1].

Kinase Inhibitor and Antimicrobial Agent Discovery Requiring Brominated Naphthyridine Scaffolds

Beyond CB2 receptor applications, the 1,8-naphthyridin-2-one-3-carboxylate scaffold is recognized as a privileged structure for kinase inhibition and antimicrobial activity [1]. The 6-bromo substituent serves as a versatile synthetic handle for diversification in these target classes. The compound is cited in patent WO 2007/053131 A2 as a key intermediate for kinase modulator synthesis, and its brominated nature enhances binding through halogen bonding interactions with target proteins, a property not available with 6-H or 6-alkyl analogs [1].

Quote Request

Request a Quote for Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.